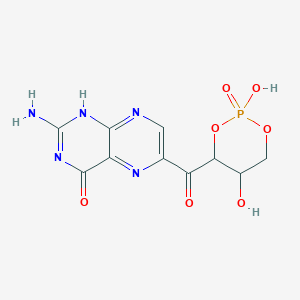
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, also known as Fosfomycin, is a broad-spectrum antibiotic that is used to treat various bacterial infections. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. Fosfomycin has been widely used in clinical settings due to its effectiveness against various bacterial strains and low toxicity.
Mecanismo De Acción
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate works by inhibiting the bacterial cell wall synthesis. It specifically targets the enzyme MurA, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate prevents the formation of peptidoglycan, which leads to the death of bacteria.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been shown to have low toxicity and minimal side effects. It is rapidly excreted from the body, which reduces the risk of toxicity. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has also been shown to have a low potential for drug interactions, which makes it a safe choice for patients who are taking other medications. In addition, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been shown to have a broad spectrum of activity against various bacterial strains, which makes it a useful antibiotic for treating a wide range of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it a reliable tool for studying bacterial cell wall synthesis. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate also has a low potential for toxicity and minimal side effects, which makes it a safe choice for lab experiments. However, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has some limitations for lab experiments. It is not effective against all bacterial strains, which limits its use in certain experiments. In addition, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate can be expensive, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the discovery of new applications for 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, such as in the treatment of fungal infections or cancer. In addition, there is a need for more research on the mechanism of action of 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate, which could lead to the development of new antibiotics that are more effective against bacterial infections.
Conclusion:
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is a highly effective antibiotic that has been widely used in clinical settings. It works by inhibiting the bacterial cell wall synthesis, which leads to the death of bacteria. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has several advantages for lab experiments, including its low toxicity and minimal side effects. However, it also has some limitations, such as its limited effectiveness against certain bacterial strains. Future research on 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate could lead to the development of new antibiotics that are more effective against bacterial infections.
Métodos De Síntesis
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate is synthesized by the reaction of phosphoenolpyruvate and hydroxymethylphosphonic acid. The reaction is catalyzed by the enzyme MurA, which is found in many bacterial strains. The final product is a cyclic phosphate that is highly effective against bacterial infections.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been extensively studied in the field of microbiology and infectious diseases. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has also been used in combination with other antibiotics to enhance their effectiveness. In addition, 1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate has been studied for its potential use in treating urinary tract infections, respiratory tract infections, and other bacterial infections.
Propiedades
Número CAS |
122856-31-9 |
|---|---|
Nombre del producto |
1-(2-Amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |
Fórmula molecular |
C10H10N5O7P |
Peso molecular |
343.19 g/mol |
Nombre IUPAC |
2-amino-6-(2,5-dihydroxy-2-oxo-1,3,2λ5-dioxaphosphinane-4-carbonyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C10H10N5O7P/c11-10-14-8-5(9(18)15-10)13-3(1-12-8)6(17)7-4(16)2-21-23(19,20)22-7/h1,4,7,16H,2H2,(H,19,20)(H3,11,12,14,15,18) |
Clave InChI |
ONCCWDRMOZMNSM-UHFFFAOYSA-N |
SMILES isomérico |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
SMILES |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
SMILES canónico |
C1C(C(OP(=O)(O1)O)C(=O)C2=CN=C3C(=N2)C(=O)N=C(N3)N)O |
Sinónimos |
1-(2-amino-4-oxopteridin-7-yl)-1-oxo-2,3,4-butanetriol-2,4-cyclic phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





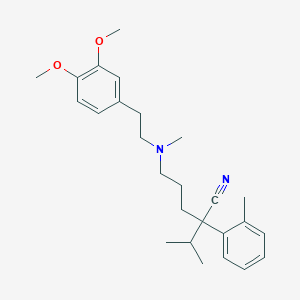
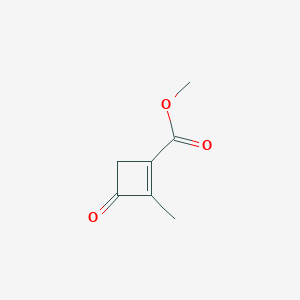
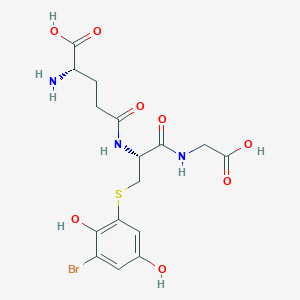
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)
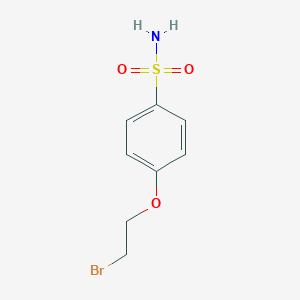
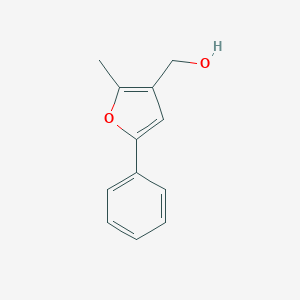
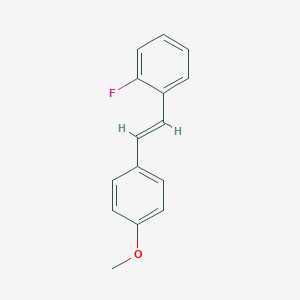
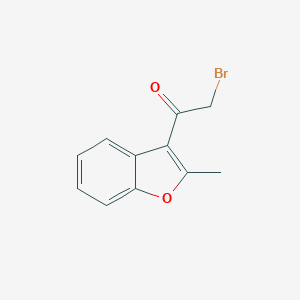
![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)